molecular formula C9H9NO B1314091 6-Methylisoindolin-1-one CAS No. 58083-55-9

6-Methylisoindolin-1-one

Cat. No. B1314091
CAS RN: 58083-55-9
M. Wt: 147.17 g/mol
InChI Key: HFFIGYBPDNKEMJ-UHFFFAOYSA-N
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Description

“6-Methylisoindolin-1-one” is a chemical compound with the empirical formula C7H14N2O . It is a solid substance and is used in various scientific research due to its unique properties.


Synthesis Analysis

The synthesis of isoindolin-1-one derivatives can be achieved through a process known as Ugi-type multicomponent reactions (MCRs). This involves the reaction of 2-(1-Alkynyl)benzamides under ultrasonic irradiation . The reaction is characterized by high efficiency and yields .


Molecular Structure Analysis

The structure of organic compounds, including “6-Methylisoindolin-1-one”, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . The structures of these compounds are usually determined by single-crystal X-ray diffraction (SC-XRD) analysis .


Chemical Reactions Analysis

The chemical reactions involving “6-Methylisoindolin-1-one” include Ugi-type reactions that afford a free secondary amine precursor for the amide group . These reactions can be performed under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methylisoindolin-1-one” include its molecular weight, density, and risk codes . It has a molecular weight of 142.20 and its risk codes indicate that it is irritating to the eyes .

Scientific Research Applications

Pharmaceutical Synthesis

Isoindoline-1,3-diones have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

Antiviral Activities

Several isoindolin-1-one analogs that exhibited significant anti-tobacco mosaic virus (anti-TMV) activities were isolated from Nicotiana tabacum . The compounds were tested for their anti-TMV activities, and the results revealed that compounds 1, 3, and 4 exhibited high anti-TMV activities at concentrations of 20 μM with inhibition rates of 48.6, 42.8, and 71.5%, respectively . These rates are higher than the inhibition rate of the positive control (33.2%) . The mechanistic study of compound 4, which had the highest anti-TMV activity revealed that increased potentiation of defense-related enzyme activities and downregulation of expression of the NtHsp70 protein may induce resistance in tobacco against the viral pathogen TMV .

Multicomponent Reactions

Isoindolin-1-one derivatives can be synthesized via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation . This process involves a three-component, acid-free Ugi-type reaction to afford a free secondary amine precursor for the amide group . The formation of the amide may also be carried out under acidic conditions . This method provides access to complex and potentially biologically active scaffolds .

Anti-Tobacco Mosaic Virus Activities

Two new isoindolin-1-ones, 6-(3-hydroxypropyl)-2,4-dimethylisoindolin-1-one and 4-(hydroxymethyl)-6-(3-hydroxypropyl)-2-methylisoindolin-1-one, were isolated from the leaves of Nicotiana tabacum . These compounds exhibited high anti-tobacco mosaic virus (anti-TMV) activities with inhibition rates of 42.3 and 46.2% at the concentration of 20 μM, respectively .

Tumor-Associated Macrophage Mediated Gastric Carcinoma

The upregulation of phosphoinositol-3-kinase γ (PI3Kγ) is deemed to be positively correlated with tumor-associated-macrophage (TAM)-mediated gastric carcinoma (GC) . Isoindolin-1-one derivatives can suppress tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) through activation of the AKT/mTOR pathway, which promotes the immunosuppressant phenotype of TAM .

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis of isoindolin-1-one derivatives has been reported . This practical synthesis is characterized by group tolerance, high efficiency, and yields . The reaction can also be performed on a multigram scale and can be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

Biological Activity of N-Isoindoline-1,3-diones

N-Isoindoline-1,3-diones, a class of compounds that includes 6-Methylisoindolin-1-one, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . They have been synthesized through various methods, each offering unique advantages and challenges .

Indole Derivatives

Indole derivatives, which include isoindolin-1-one derivatives, have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Safety And Hazards

The safety data sheet for “6-Methylisoindolin-1-one” indicates that it has acute toxicity when ingested . It is classified under hazard class Eye Irrit. 2, indicating that it is irritating to the eyes .

properties

IUPAC Name

6-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-2-3-7-5-10-9(11)8(7)4-6/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFIGYBPDNKEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500403
Record name 6-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylisoindolin-1-one

CAS RN

58083-55-9
Record name 6-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
PV Gushchin, KV Luzyanin, MN Kopylovich… - Inorganic …, 2008 - ACS Publications
… methyl group in 5- and 6-position) for each compound obtained upon nucleophilic addition of an isomeric mixture of 3-imino-5-methylisoindolin-1-one/3-imino-6-methylisoindolin-1-one. …
Number of citations: 31 pubs.acs.org
FM Irudayanathan, J Noh, J Choi… - Advanced Synthesis & …, 2014 - Wiley Online Library
Isoindolin‐1‐ones and isoquinolin‐1‐ones were selectively synthesized from the reaction of 2‐halobenzoic acid, arylalkynylcarboxylic acid and ammonium acetate (NH 4 OAc) in the …
Number of citations: 37 onlinelibrary.wiley.com
RS Pathare, S Sharma, S Elagandhula… - European Journal of …, 2016 - Wiley Online Library
The rapid synthesis of the isoindolinone skeleton has been accomplished by a palladium‐catalyzed one‐pot tandem process, which consists of an isocyanide insertion/hydration (…
AK Maity, S Roy - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
The multimetallic iridium‐tritin (Ir‐Sn 3 ) complex [Cp*Ir(SnCl 3 ) 2 {SnCl 2 (H 2 O) 2 }] (1) proved to be a highly effective catalyst towards COH bond activation of γ‐hydroxylactams, …
Number of citations: 46 onlinelibrary.wiley.com
WCC Lee, W Wang, JJ Li - The Journal of Organic Chemistry, 2018 - ACS Publications
2-Aminophenyl-1H-pyrazole has been identified as a viable directing group to promote copper(II)-mediated ortho-selective sp 2 C–H bond tandem alkynylation/annulation of anilides …
Number of citations: 25 pubs.acs.org
AJ McAlees, R McCrindle, DW Sneddon - Journal of the Chemical …, 1977 - pubs.rsc.org
Phthalimide undergoes quantitative conversion into isoindolin-1-one (3c) upon hydrogenation in ethyl acetate over 10% palladium–carbon in the presence of trifluoroacetic acid, but …
Number of citations: 6 pubs.rsc.org
F Zhang, R Zhao, L Zhu, Y Yu, S Liao, ZX Wang… - Cell Reports Physical …, 2022 - cell.com
The formation of thermodynamically accessible metallacycle is crucial to achieve site-selective C–H bond activation. Here, we report an isocyanide-bridging C–H activation through the …
Number of citations: 7 www.cell.com
LY Fu, J Ying, X Qi, JB Peng, XF Wu - The Journal of Organic …, 2019 - ACS Publications
A palladium-catalyzed C–H carbonylation of benzylamines for the synthesis of isoindolinone scaffolds has been developed. This protocol is conducted under gas-free conditions by …
Number of citations: 49 pubs.acs.org
D Yang, H Xu, D Huang, H Zhao - Synthesis, 2023 - thieme-connect.com
The synthesis of N-unprotected isoindolinones via rhodium(III)-catalyzed intramolecular C(sp 3 )–H amidation of various 2-methyl-N-substituted benzamides is developed. This protocol …
Number of citations: 0 www.thieme-connect.com
V Pharikronburee, T Punirun, D Soorukram… - Organic & …, 2013 - pubs.rsc.org
… A mixture of 2-benzyl-3-(difluoro(phenylsulfanyl)methyl)-3-hydroxy-6-methylisoindolin-1-one and 2-benzyl-3-(difluoro(phenylsulfanyl)methyl)-3-hydroxy-5-methylisoindolin-1-one (6e). …
Number of citations: 30 pubs.rsc.org

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